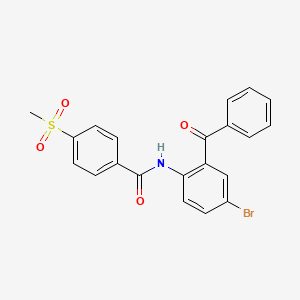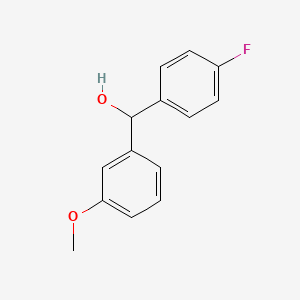
TNF-alpha-IN-1
Übersicht
Beschreibung
Tumor necrosis factor alpha inhibitor 1 (TNF-alpha-IN-1) is a small molecule inhibitor that targets tumor necrosis factor alpha, a cytokine involved in systemic inflammation and is part of the body’s immune response. Tumor necrosis factor alpha plays a crucial role in the pathogenesis of various inflammatory and autoimmune diseases, making inhibitors like this compound valuable in therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of TNF-alpha-IN-1 typically involves multiple steps, starting with the preparation of key intermediates. The synthetic route often includes:
Formation of the Core Structure: This involves the construction of the core scaffold through a series of condensation and cyclization reactions.
Functional Group Modifications: Introduction of functional groups that enhance the binding affinity and specificity to tumor necrosis factor alpha.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
TNF-alpha-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: Reduction reactions can be used to modify specific functional groups, enhancing the compound’s stability.
Substitution: Substitution reactions are employed to introduce or replace functional groups, tailoring the compound’s properties
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenated reagents and catalysts such as palladium on carbon are often utilized
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and therapeutic applications .
Wissenschaftliche Forschungsanwendungen
TNF-alpha-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of tumor necrosis factor alpha and its effects on various chemical pathways.
Biology: Employed in cell culture studies to investigate the role of tumor necrosis factor alpha in cellular processes such as apoptosis and inflammation.
Medicine: Explored as a potential therapeutic agent for treating inflammatory and autoimmune diseases, including rheumatoid arthritis and inflammatory bowel disease.
Industry: Utilized in the development of new anti-inflammatory drugs and in the study of drug interactions and pharmacokinetics .
Wirkmechanismus
TNF-alpha-IN-1 exerts its effects by binding to tumor necrosis factor alpha, preventing it from interacting with its receptors on the cell surface. This inhibition blocks the downstream signaling pathways that lead to inflammation and immune responses. The primary molecular targets include tumor necrosis factor receptor 1 and tumor necrosis factor receptor 2, which are involved in the activation of nuclear factor kappa-light-chain-enhancer of activated B cells and mitogen-activated protein kinases pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Infliximab: A monoclonal antibody that targets tumor necrosis factor alpha.
Adalimumab: Another monoclonal antibody with similar targets.
Etanercept: A fusion protein that acts as a decoy receptor for tumor necrosis factor alpha
Uniqueness of TNF-alpha-IN-1
This compound is unique due to its small molecule nature, which allows for oral administration and potentially better tissue penetration compared to larger biologics like monoclonal antibodies. This makes it a promising candidate for developing new therapeutic agents with improved pharmacokinetic properties .
Conclusion
This compound is a significant compound in the field of inflammation and autoimmune disease research. Its unique properties and wide range of applications make it a valuable tool for scientists and a potential therapeutic agent for various diseases. Further research and development could lead to new and improved treatments for conditions involving tumor necrosis factor alpha.
Eigenschaften
IUPAC Name |
2-chloro-N-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O5/c17-6-12(22)18-7-8-2-1-3-9-13(8)16(25)20(15(9)24)10-4-5-11(21)19-14(10)23/h1-3,10H,4-7H2,(H,18,22)(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRAYWKDMFVKUTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CNC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-methoxyethyl]ethanediamide](/img/structure/B2480011.png)
![1-phenyl-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one](/img/structure/B2480013.png)
![N-(3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propyl)prop-2-enamide](/img/structure/B2480014.png)


![(4E)-9-(2-Methylpropyl)spiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,3'-azetidine]-8,13-dione;2,2,2-trifluoroacetic acid](/img/structure/B2480018.png)






